molecular formula C3HCl5 B13776110 1,1,2,2,3,3-Pentachloropropane

1,1,2,2,3,3-Pentachloropropane

Cat. No.: B13776110
M. Wt: 214.3 g/mol
InChI Key: JRIUOOQEOFUGNA-UPHRSURJSA-N
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Description

1,1,2,2,3,3-Pentachloropropane is a chlorinated hydrocarbon with the molecular formula C₃H₃Cl₅. It is a derivative of propane where five hydrogen atoms are replaced by chlorine atoms. This compound is known for its high density and low flammability, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Pentachloropropane can be synthesized through the chlorination of trichloropropene. The process involves passing chlorine gas through trichloropropene in the presence of a catalyst at elevated temperatures. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs a gas-liquid-solid three-phase reaction. In this method, 1,1,1,3-tetrachloropropane and chlorine are continuously introduced into a reactor. The reaction occurs under the action of a solid oxide catalyst, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3-Pentachloropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can be oxidized to form chlorinated carboxylic acids.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,2,2,3,3-Pentachloropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Pentachloropropane involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzymatic activities due to its high reactivity. The compound can also form reactive intermediates that can bind to proteins and DNA, leading to potential toxic effects .

Comparison with Similar Compounds

  • 1,1,1,2,3-Pentachloropropane
  • 1,1,2,3,3-Pentachloropropane
  • 1,1,1,3,3-Pentachloropropane

Comparison: 1,1,2,2,3,3-Pentachloropropane is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. Compared to other pentachloropropane isomers, it has a higher density and different reactivity patterns, making it suitable for specific industrial applications .

Properties

Molecular Formula

C3HCl5

Molecular Weight

214.3 g/mol

IUPAC Name

(Z)-1,2,3,3,3-pentachloroprop-1-ene

InChI

InChI=1S/C3HCl5/c4-1-2(5)3(6,7)8/h1H/b2-1-

InChI Key

JRIUOOQEOFUGNA-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(Cl)(Cl)Cl)\Cl)\Cl

Canonical SMILES

C(=C(C(Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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